molecular formula C8H5N3S B2453048 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 1706459-51-9

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2453048
CAS No.: 1706459-51-9
M. Wt: 175.21
InChI Key: UITCFDHZBSVUOM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile (CAS 1706459-51-9) is a valuable chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the class of 2-aminopyridine-3,5-dicarbonitriles, which are widely recognized as versatile intermediates for the synthesis of biologically active molecules . Research indicates that this core structure is a key precursor for developing non-nucleoside-like agonists of adenosine receptors (ARs), including the A1, A2A, A2B, and A3 subtypes . These receptors are G protein-coupled receptors involved in various pathophysiological states, making them significant targets for therapeutic intervention . Compounds built on this scaffold have shown potent and selective agonist activity at these receptors, with applications in preclinical research for conditions such as cardiovascular diseases and diabetes . For instance, derivatives of this chemical class, like capadenoson and neladenoson bialanate hydrochloride, have progressed to Phase II clinical trials for treating atrial fibrillation, stable angina, and chronic cardiac insufficiency . The synthetic utility of this compound is demonstrated in one-pot, multi-component reactions, often involving the condensation of malononitrile with aldehydes and thiols . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c1-12-8-7(4-10)2-6(3-9)5-11-8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCFDHZBSVUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with aromatic aldehydes and thiols. Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .

Industrial Production Methods

Industrial production methods for this compound often utilize catalysts such as triethylamine, inorganic bases, or boric acid, sometimes in combination with ultrasonic irradiation to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Cyclization reactions often require acidic or basic conditions to proceed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and various heterocyclic compounds .

Scientific Research Applications

Introduction to 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile

This compound is a heterocyclic compound characterized by a pyridine ring substituted with methylsulfanyl and dicarbonitrile groups. This compound has garnered attention in various fields of research due to its unique chemical properties and potential applications in medicinal chemistry, organic synthesis, and materials science.

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions. Common methods include:

  • Pseudo-Four-Component Reaction (pseudo-4CR) : This method involves the cyclocondensation of malononitrile with aromatic aldehydes and thiols.
  • Three-Component Cyclocondensation : Involves malononitrile with 2-arylidenemalononitrile and thiols.

These methods are often catalyzed by triethylamine or inorganic bases, and sometimes enhanced by ultrasonic irradiation to improve yield and efficiency.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations, including:

  • Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Substitution Reactions : The cyano groups can participate in nucleophilic substitution reactions.
  • Cyclization Reactions : This compound can undergo cyclization to form more complex heterocycles.

Biology

The compound has shown potential biological activity , particularly in the development of pharmaceuticals targeting adenosine receptors. Studies indicate that derivatives of this compound exhibit significant biological activities, making them candidates for further research in drug development .

Medicine

In medicinal chemistry, research has focused on the therapeutic effects of this compound. It has been investigated for its potential anti-cancer properties and its ability to modulate biological pathways through interaction with specific receptors .

Industry

In industrial applications, this compound is utilized in producing materials with specific properties, leveraging its unique chemical characteristics to enhance product performance.

Case Study 1: Anti-Cancer Activity

A recent study explored the synthesis of a derivative of this compound that demonstrated potent anti-cancer activity against glioblastoma cells. The compound was tested in combination with clinically relevant small molecule inhibitors, showing enhanced cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy .

Another investigation focused on evaluating the biological activity of various derivatives of this compound. The results highlighted its interactions with adenosine receptors, suggesting that modifications to its structure could lead to improved selectivity and efficacy in therapeutic applications .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridineContains amino and sulfanyl groupsDifferent reactivity due to amino group
Pyridine-3,5-dicarboxylic acidLacks methyl and cyano groupsDifferent reactivity and applications
2-(Thiomethyl)pyridine-3,5-dicarbonitrileContains thiomethyl instead of methylsulfanylVariations in electronic properties

The combination of methyl and cyano groups in this compound enhances its reactivity compared to these related compounds.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as adenosine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
  • 2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile

Uniqueness

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity .

Biological Activity

Overview

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features include a pyridine ring substituted with a methylsulfanyl group and two cyano groups, which contribute to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6N4S\text{C}_9\text{H}_6\text{N}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly adenosine receptors. The compound acts as a ligand that modulates receptor activity, influencing several cellular pathways and physiological processes.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound binds to adenosine receptors, potentially affecting neurotransmission and inflammation pathways.
  • Antimicrobial Activity : Research indicates that derivatives exhibit notable antimicrobial properties against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly in targeting glioblastoma cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable derivative demonstrated significant cytotoxicity against glioblastoma cells and other cancer types such as liver and breast cancers. This activity was enhanced when combined with small molecule inhibitors targeting specific signaling pathways .

Antimicrobial Effects

The compound has shown promising antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents. This is particularly relevant given the rising issue of antibiotic resistance in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a summary table comparing key features:

Compound NameStructure FeaturesBiological Activity
This compoundPyridine ring with methylsulfanyl and cyano groupsAnticancer, antimicrobial
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridineAmino group additionAnticancer
2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitrileSimilar structure but different substitution patternVaries in reactivity

Case Studies

  • Glioblastoma Treatment : A study focused on the efficacy of this compound derivatives against glioblastoma revealed that certain derivatives could significantly reduce cell viability through apoptosis induction . The study emphasized the importance of structural modifications to enhance potency.
  • Antimicrobial Testing : In another study evaluating antimicrobial properties, derivatives were tested against common bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for therapeutic development.

Q & A

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)pyridine-3,5-dicarbonitrile derivatives?

The synthesis typically involves multi-component reactions (MCRs) or sequential functionalization of pyridine scaffolds. For example:

  • Three-component reactions (3-CR): Combine aldehydes, malononitrile, and thiophenol derivatives in the presence of a base catalyst (e.g., Fe₃O₄@CoII) under solvent-free conditions to yield substituted pyridine-3,5-dicarbonitriles .
  • Microwave-assisted synthesis: Accelerates reaction rates and improves yields (e.g., 94% yield for 2-amino-6-(ethylamino)-4-phenyl derivatives using anhydrous ZnCl₂ in ethanol at 80°C) .
  • Oxidation-reduction strategies: Use Dess–Martin periodinane as an oxidant with diethylamine to synthesize sulfanylpyridine derivatives at ambient temperatures .

Q. How are structural and purity characteristics validated for these compounds?

  • Spectroscopic techniques:
    • ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.43–7.52 ppm for aromatic protons in 2-amino-4-phenyl derivatives) .
    • FT-IR identifies functional groups (e.g., C≡N stretching at ~2225 cm⁻¹) .
    • Mass spectrometry (MS) verifies molecular weights (e.g., m/z 263.3 for C₁₅H₁₃N₅) .
  • Chromatography: TLC monitors reaction progress, while HPLC ensures purity (>95% for biological studies) .

Advanced Research Questions

Q. How do substituent modifications influence ligand-receptor binding kinetics in adenosine receptor (AR) studies?

Minor structural changes significantly alter binding kinetics:

  • Residence time (RT): Replacing a thiazole-linked phenyl group with cyclopropylmethoxy (e.g., LUF6941) increases RT from 5 min to 132 min at A₁AR, despite similar Ki values (~5 nM). This is attributed to steric hindrance and hydrophobic interactions .
  • Methodology: Radiolabeled ligands or fluorescent agonists (e.g., capadenoson derivatives) are used with confocal microscopy to quantify dissociation rates .

Q. What strategies optimize thermally activated delayed fluorescence (TADF) in OLED applications?

Key design principles include:

  • Donor-acceptor (D-A) architecture: Pair pyridine-3,5-dicarbonitrile (acceptor) with carbazole or acridine donors to reduce singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV) .
  • Substituent effects: Bulky tert-butyl groups on carbazole donors enhance rigidity, improving photoluminescence quantum yields (PLQY) to 91% and external quantum efficiency (EQE) to 29.1% in OLEDs .
  • Validation: Time-resolved luminescence spectroscopy measures delayed fluorescence lifetimes (<1 µs), while cyclic voltammetry confirms electron-injecting properties .

Q. How can contradictory data on biological activity be resolved for structurally similar derivatives?

  • Case study: Derivatives with methylsulfanyl vs. thiophenyl groups show divergent cytotoxicity (e.g., 2-amino-6-(p-tolylthio)-4-phenylpyridine-3,5-dicarbonitrile (5f) has 91% yield but variable toxicity in E. coli K12 strains).
  • Approach:
    • Structure-activity relationship (SAR) analysis: Compare logP values and electron-withdrawing effects using DFT calculations.
    • Assay standardization: Use identical cell lines (e.g., CHOhA1AR for AR studies) and exposure times to minimize variability .

Q. What catalytic systems improve regioselectivity in pyridine-3,5-dicarbonitrile functionalization?

  • Magnetic nanocatalysts: Fe₃O₄@CoII-Schiff base complexes enhance yields (85–95%) in MCRs by promoting C–S bond formation and reducing side reactions .
  • Microwave irradiation: Accelerates nucleophilic substitution steps (e.g., ethylamine coupling at 80°C for 5 hours) .
  • Optimization metrics: Monitor turnover frequency (TOF) and catalyst recyclability (>5 cycles without activity loss) .

Methodological Considerations

Q. How to design experiments for analyzing intramolecular charge transfer (ICT) in TADF emitters?

  • Steady-state spectroscopy: Measure absorption/emission spectra in solvents of varying polarity (e.g., toluene vs. DMSO) to identify ICT bands .
  • Time-resolved measurements: Use femtosecond transient absorption to track excited-state dynamics (e.g., delayed fluorescence components) .
  • Electrochemical analysis: Determine HOMO/LUMO levels via cyclic voltammetry to correlate with ΔEₛₜ .

Q. Best practices for synthesizing enantiomerically pure derivatives for chiral studies

  • Chiral auxiliaries: Incorporate (S)- or (R)-configured amines during MCRs (e.g., cyclopropylmethoxy-phenyl derivatives in A₁AR agonists) .
  • Chromatographic resolution: Use chiral HPLC columns (e.g., CHIRALPAK® IA) to separate enantiomers, confirmed by optical rotation .

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